molecular formula C11H12O3 B7843891 3-Formylphenyl butyrate

3-Formylphenyl butyrate

Cat. No.: B7843891
M. Wt: 192.21 g/mol
InChI Key: XNYMVJXQAYUDBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Formylphenyl butyrate is an ester derivative of butyric acid, characterized by a phenyl ring substituted with a formyl group (-CHO) at the 3-position. Its molecular formula is C₁₁H₁₂O₃, with a molecular weight of 192.21 g/mol (inferred from structural analogs in ). The compound’s structure combines the lipophilic butyrate moiety with an aromatic formylphenyl group, which may influence its chemical reactivity, solubility, and biological interactions.

Properties

IUPAC Name

(3-formylphenyl) butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-2-4-11(13)14-10-6-3-5-9(7-10)8-12/h3,5-8H,2,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNYMVJXQAYUDBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OC1=CC=CC(=C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-formylphenyl butyrate typically involves the esterification of 3-formylphenol with butyric acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of 3-formylphenyl butyrate may involve continuous flow reactors to enhance efficiency and yield. The use of immobilized catalysts can also be employed to facilitate the esterification process and allow for easier separation and purification of the product.

Types of Reactions:

    Oxidation: 3-Formylphenyl butyrate can undergo oxidation reactions, particularly at the aldehyde group, to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development, particularly as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-formylphenyl butyrate largely depends on its functional groups. The aldehyde group can form Schiff bases with amines, which can then participate in various biochemical pathways. The ester group can undergo hydrolysis to release butyric acid, which has known biological activities, including anti-inflammatory effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The biological and chemical properties of butyrate derivatives are highly sensitive to substituent placement and functional groups. Below is a comparative analysis of 3-formylphenyl butyrate and key analogs:

Compound Substituent Position/Group Molecular Weight (g/mol) Key Properties/Applications Reference
3-Formylphenyl butyrate 3-formylphenyl ester 192.21 Potential intermediate; aromatic reactivity Inferred from
4-Nitrophenyl butyrate 4-nitrophenyl ester 209.18 High carboxylesterase activity; detoxification substrate
Phenylethyl butyrate Phenylethyl ester 192.21 Flavor compound (e.g., in Chinese liquor)
Butyrate (sodium salt) Aliphatic carboxylate 110.09 HDAC inhibition; anti-cancer effects

Key Observations :

  • Aromatic vs. Aliphatic Substituents: Unlike aliphatic butyrate derivatives (e.g., sodium butyrate), 3-formylphenyl butyrate’s aromatic ring may reduce histone deacetylase (HDAC) inhibitory activity, as substitutions on the aliphatic chain (e.g., amino or hydroxyl groups) are critical for such effects .
  • Enzyme Specificity : 4-Nitrophenyl butyrate is preferentially hydrolyzed by carboxylesterases involved in detoxification, whereas methyl butyrate (aliphatic ester) shows sex-dependent hydrolysis, highlighting the impact of aromatic substituents on enzyme interactions .

Q & A

Q. What are the optimal fermentation parameters for maximizing 3-formylphenyl butyrate yield in engineered E. coli co-cultures?

  • Methodological Answer : Optimal production requires a biphasic fermentation system with pH 5.8, a 1:4 inoculation ratio (butyrate- to butanol-producing strains), and 0.5 vvm aeration. Hexadecane (1:1 v/v) is critical for continuous extraction due to its high partitioning coefficient (>300), preventing product inhibition . Batch bioreactor experiments show that pH <5.5 inhibits strain growth, while pH 5.8 ensures complete glucose consumption and maximal ester yield (5.1 g/L) . Oxygen supply must balance NADH recycling in butyrate-producing strains (e.g., 0.5 vvm aeration for 12.4 g/L butyrate) .

Q. Which analytical methods are validated for quantifying 3-formylphenyl butyrate in biphasic systems?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with a DB-5 ms column (30 m × 0.25 mm ID) is the gold standard. Helium carrier gas (1 mL/min), temperature gradients (100°C to 250°C at 20°C/min), and electron impact ionization (70 eV) enable precise detection of esterified products in the hexadecane phase. Aqueous-phase analysis is unnecessary due to negligible solubility . Statistical validation via Student’s t-test (p <0.05) ensures reproducibility .

Q. What genetic modifications are essential for redirecting metabolic flux toward 3-formylphenyl butyrate in E. coli?

  • Methodological Answer : Key modifications include:
  • Knockout of adhE2 (aldehyde/alcohol dehydrogenase) in butyrate-producing strains to block competing butanol pathways .
  • Integration of yciAh (thioesterase gene from Haemophilus influenzae) under a miniPtac promoter to enhance butyryl-CoA hydrolysis .
  • Use of pAC2 plasmids expressing ptb-buk (phosphate butyryltransferase/kinase) for ATP-dependent butyrate synthesis . CRISPR/Cas9-mediated chromosomal edits ensure antibiotic-free stability .

Advanced Research Questions

Q. How do conflicting oxygen requirements between butyrate- and butanol-producing strains impact biosynthesis, and what strategies resolve this?

  • Methodological Answer : Butyrate production requires aerobic conditions for NADH oxidation (e.g., 0.5 vvm aeration), whereas butanol synthesis is anaerobic. A two-stage aeration strategy resolves this:
  • Stage 1 (0–24 h) : High aeration (1 vvm) to boost biomass and butyrate yield (5.9 g/L).
  • Stage 2 (24–72 h) : Reduced aeration (0.1 vvm) to favor butanol accumulation (5.4 g/L), balancing precursor availability . Dynamic metabolic profiling (e.g., NADH/NAD+ ratios) is recommended to optimize phase transitions .

Q. How can researchers reconcile discrepancies in optimal inoculation ratios across bioreactor scales?

  • Methodological Answer : Small-scale tube fermentations (5–30 mL) favor a 1:4 ratio (butyrate:butanol strains), yielding 3.5 g/L ester with 0.34 g/g glucose conversion . In bioreactors (>1 L), a 1:8 ratio increases butanol availability but reduces glucose conversion (0.09 g/g) due to carbon flux competition . Scale-up protocols must adjust inoculum density (OD600 0.4 for bioreactors vs. 0.2 for tubes) and monitor dissolved oxygen to maintain redox balance .

Q. What experimental approaches validate metabolic flux redistribution in co-culture systems?

  • Methodological Answer :
  • 13C metabolic flux analysis (MFA) traces glucose partitioning into butyryl-CoA and butanol precursors.
  • Time-resolved metabolomics (e.g., GC-MS every 24 h) quantifies intermediates (e.g., butyrate, butanol) and detects rate-limiting steps .
  • RNA-seq identifies transcriptional bottlenecks (e.g., yciAh expression vs. adhE2 repression) .

Q. How can contradictory findings on lipase efficiency in esterification be resolved?

  • Methodological Answer : Lipase efficiency (e.g., Lipozyme® CALB) depends on substrate availability and phase partitioning. In biphasic systems, 5 g/L lipase maximizes esterification only when butyrate and butanol exceed 2.2 g/L and 1.0 g/L, respectively . Below these thresholds, kinetic modeling (Michaelis-Menten) predicts reduced activity. Pre-induction of lipase during the exponential growth phase (8–12 h) improves catalysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.